Cyclohexyldiphenylphosphine

Catalog No.
S1893047
CAS No.
6372-42-5
M.F
C18H21P
M. Wt
268.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexyldiphenylphosphine

CAS Number

6372-42-5

Product Name

Cyclohexyldiphenylphosphine

IUPAC Name

cyclohexyl(diphenyl)phosphane

Molecular Formula

C18H21P

Molecular Weight

268.3 g/mol

InChI

InChI=1S/C18H21P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-2,4-7,10-13,18H,3,8-9,14-15H2

InChI Key

ZXKWUYWWVSKKQZ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)P(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1CCC(CC1)P(C2=CC=CC=C2)C3=CC=CC=C3

Buchwald-Hartwig Cross-Coupling

CyJohnPhos is a valuable ligand for Buchwald-Hartwig cross-coupling reactions. This reaction enables the formation of C-N bonds between aryl halides (molecules with an aromatic ring and a halogen atom) and amines, creating nitrogen-containing molecules important for pharmaceuticals, dyes, and other applications [].

Cyclohexyldiphenylphosphine is an organophosphorus compound with the chemical formula C₁₈H₂₁P and a molecular weight of approximately 285.34 g/mol. It consists of a cyclohexyl group bonded to two phenyl groups through a phosphorus atom. This compound is recognized for its utility as a ligand in various coordination chemistry applications, particularly in catalysis and organic synthesis.

Physical Properties:

  • Appearance: Typically a colorless to pale yellow liquid.
  • Melting Point: Approximately -10 °C.
  • Boiling Point: Around 280 °C at 760 mmHg.
  • Solubility: Soluble in organic solvents such as ether and benzene, but insoluble in water.

, primarily due to its role as a ligand. Some notable reactions include:

  • Buchwald-Hartwig Cross Coupling Reaction: This reaction involves the coupling of aryl halides with amines using palladium catalysts, where cyclohexyldiphenylphosphine serves as a ligand to enhance the reaction efficiency .
  • Heck Reaction: Cyclohexyldiphenylphosphine is also used in Heck reactions, which involve the coupling of alkenes with aryl halides .
  • Hiyama Coupling and Negishi Coupling Reactions: These reactions utilize cyclohexyldiphenylphosphine to facilitate the formation of carbon-carbon bonds .

While specific biological activities of cyclohexyldiphenylphosphine are not extensively documented, it is noted for potential allergenic properties. Exposure may lead to skin sensitization and serious eye irritation, indicating that safety precautions are necessary when handling this compound . Its derivatives or complexes may exhibit varying biological activities, particularly in pharmaceutical applications.

Cyclohexyldiphenylphosphine can be synthesized through several methods:

  • Direct Phosphination:
    • The reaction of diphenylphosphine with cyclohexylmagnesium bromide leads to the formation of cyclohexyldiphenylphosphine.
  • Phosphorus Halide Route:
    • Reacting phosphorus trichloride with cyclohexylbenzene can yield cyclohexyldiphenylphosphine upon hydrolysis.
  • Metal-Catalyzed Processes:
    • Recent studies have explored its synthesis via metal-catalyzed reactions involving silver(I) phosphine complexes, which can provide various coordination complexes .

Cyclohexyldiphenylphosphine finds applications in several fields:

  • Catalysis: It is widely used as a ligand in palladium-catalyzed cross-coupling reactions, enhancing reaction rates and selectivity.
  • Organic Synthesis: The compound is utilized in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science: It has potential applications in the development of new materials due to its unique electronic properties.

Studies on the interactions of cyclohexyldiphenylphosphine with various metal ions have demonstrated its ability to form stable complexes. Interaction studies suggest that it can stabilize certain metal centers, influencing their reactivity and selectivity in catalytic processes. For instance, its complexes with silver(I) have been shown to exhibit unique structural characteristics and reactivity profiles .

Cyclohexyldiphenylphosphine shares structural similarities with other phosphines but exhibits unique properties that distinguish it from them. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
DiphenylphosphineAryl phosphineSimpler structure; lacks cyclohexane group
TriphenylphosphineAryl phosphineMore sterically hindered; widely used in catalysis
Cyclopentyl diphenyl phosphineAryl phosphineSmaller cyclic group; different steric properties
Cyclic phosphines (e.g., cyclic diphosphines)Cyclic structureDifferent bonding characteristics; often used in specific catalytic applications

Uniqueness of Cyclohexyldiphenylphosphine

Cyclohexyldiphenylphosphine's unique combination of steric bulk from the cyclohexane ring and its electronic properties make it particularly effective as a ligand in various catalytic processes compared to simpler or more bulky phosphines. Its ability to stabilize metal complexes while facilitating efficient catalysis sets it apart from other similar compounds.

Cyclohexyldiphenylphosphine (C₁₈H₂₁P), first synthesized in the mid-20th century, emerged as part of efforts to develop sterically hindered phosphine ligands for transition metal catalysis. Its synthesis marked a shift toward ligands that balance electron-donating capacity and steric bulk, enabling advances in cross-coupling reactions. Early work by chemists like Paul Thénard laid the groundwork for organophosphorus compounds, but the specific development of cyclohexyldiphenylphosphine gained momentum in the 1970s with the rise of palladium-catalyzed couplings. By the 2000s, it became a cornerstone in Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling reactions due to its ability to stabilize reactive metal centers while facilitating catalytic turnover.

Structural Overview and Nomenclature

The compound features a phosphorus atom bonded to two phenyl groups and one cyclohexyl group, yielding the IUPAC name cyclohexyl(diphenyl)phosphane. Key structural characteristics include:

  • Molecular formula: C₁₈H₂₁P
  • Molecular weight: 268.33 g/mol
  • Melting point: 58–62°C
  • SMILES notation: C1CCC(CC1)P(c2ccccc2)c3ccccc3

Crystallographic studies reveal a trigonal pyramidal geometry at the phosphorus center, with bond angles of approximately 98–102° between substituents. The cyclohexyl group introduces conformational flexibility, while the phenyl rings provide π-backbonding capabilities critical for metal-ligand interactions.

Position in Contemporary Chemical Research

Cyclohexyldiphenylphosphine remains vital in three research domains:

  • Catalysis: As a ligand in nickel- and palladium-based systems for C–N and C–C bond formations.
  • Materials Science: In silver(I) complexes for photoluminescent materials and anticancer agents.
  • Sustainable Chemistry: Enabling low-loading catalytic systems that reduce metal waste.

Recent studies highlight its role in asymmetric catalysis, where its steric profile improves enantioselectivity in pharmaceutical intermediates.

Molecular Structure and Composition

Structural Formula and IUPAC Nomenclature

Cyclohexyldiphenylphosphine is an organophosphorus compound with the molecular formula C₁₈H₂₁P and a molecular weight of 268.33-268.34 g/mol [1] [2]. The compound is registered under the Chemical Abstracts Service (CAS) registry number 6372-42-5 and carries the European Inventory of Existing Commercial Chemical Substances (EINECS) number 228-904-2 [1] [2]. The International Union of Pure and Applied Chemistry (IUPAC) systematic name for this compound is cyclohexyl(diphenyl)phosphine [1] [2].

The structural formula reveals a tertiary phosphine configuration where the central phosphorus atom is bonded to one cyclohexyl group and two phenyl groups [1]. The compound exhibits the characteristic tetrahedral geometry around the phosphorus center, typical of tertiary phosphines [3]. Alternative nomenclature includes diphenylcyclohexylphosphine and phosphine, cyclohexyldiphenyl- [1] [4].

PropertyValue
Molecular FormulaC₁₈H₂₁P
Molecular Weight268.33-268.34 g/mol
CAS Registry Number6372-42-5
IUPAC NameCyclohexyl(diphenyl)phosphine
EINECS Number228-904-2
MDL NumberMFCD00046360

Geometric Configuration and Bond Parameters

The molecular geometry of cyclohexyldiphenylphosphine is characterized by a tetrahedral arrangement around the central phosphorus atom, with the three substituents (one cyclohexyl and two phenyl groups) occupying three of the four tetrahedral positions [3] [5]. The fourth position contains the lone pair of electrons on phosphorus, which is crucial for the compound's ligand properties [3].

Crystallographic studies of related rhodium complexes containing cyclohexyldiphenylphosphine reveal important structural parameters [6]. The effective cone angle for the phosphine ligand has been determined to be 151°, indicating significant steric bulk [6]. The rhodium-phosphorus bond length in these complexes measures 2.2798(8) Å, demonstrating the strong coordination capability of the phosphine [6].

The cyclohexyl ring adopts a chair conformation, as observed in crystal structure analyses of dinuclear complexes containing this ligand [7]. The phenyl rings maintain planar configurations, while the overall molecular structure exhibits conformational flexibility due to rotation around the phosphorus-carbon bonds [7]. The geometric parameters indicate that the compound possesses both electronic and steric properties that make it suitable for transition metal coordination [6] [7].

Electronic Distribution and Bonding Characteristics

The electronic structure of cyclohexyldiphenylphosphine is dominated by the phosphorus center, which possesses a lone pair of electrons that serves as the primary site for coordination to metal centers [3] [5]. As a tertiary phosphine, the compound acts as a dative ligand, formally contributing two electrons to metal centers through sigma donation [3] [5].

The phosphorus atom in tertiary phosphines exhibits both sigma-donor and pi-acceptor properties, though the sigma-donor character predominates [3]. The electron density distribution shows that the phosphorus center maintains significant electron density due to its lone pair, while the attached carbon groups contribute to the overall electronic properties through inductive effects [8]. The cyclohexyl group provides electron density through its alkyl character, while the phenyl groups can participate in pi-interactions [8].

Density functional theory studies on related phosphine systems indicate that the bonding involves both sigma donation from the phosphine lone pair and potential pi back-donation to empty phosphorus d-orbitals [8]. The electronic configuration allows the phosphine to modulate the electronic properties of coordinated metal centers effectively [3] [5]. The compound's electronic structure makes it particularly suitable for coordination to soft, low-valent transition metals [3].

Physical Properties

Melting Point and Thermal Behavior

Cyclohexyldiphenylphosphine exhibits a melting point range of 58-62°C, as consistently reported across multiple sources [2] [9] [10]. This relatively low melting point is characteristic of organic phosphines with bulky substituents [2]. The compound displays thermal stability under normal storage conditions but requires protection from air and light to prevent oxidation [11] [4].

The predicted boiling point of cyclohexyldiphenylphosphine is 374.0±11.0°C at 760 mmHg, indicating good thermal stability at elevated temperatures [2] [11]. The flash point is reported to be greater than 110°C, demonstrating reasonable thermal safety characteristics [9] [10]. The compound's thermal behavior is influenced by the presence of the bulky cyclohexyl and phenyl substituents, which provide steric protection to the phosphorus center [2].

PropertyValue
Melting Point58-62°C
Boiling Point374.0±11.0°C (predicted)
Flash Point>110°C
AppearanceWhite to pale yellow crystalline powder
Storage ConditionsRoom temperature, inert atmosphere, protected from light

Solubility Profile in Various Solvents

The solubility characteristics of cyclohexyldiphenylphosphine vary significantly depending on the solvent system employed [11] [12] [4]. The compound is completely insoluble in water, which is typical for hydrophobic organophosphorus compounds with extensive aromatic and aliphatic substitution [11] [4].

In dimethyl sulfoxide (DMSO), cyclohexyldiphenylphosphine demonstrates good solubility, with a reported solubility of 50 mg/mL (186.33 mM) when subjected to ultrasonic treatment and heating to 60°C [12]. The compound shows almost transparent solubility in toluene, indicating good compatibility with aromatic solvents [13] [14]. Generally, the compound exhibits solubility in organic solvents, consistent with its lipophilic character [4].

The solubility profile reflects the compound's hydrophobic nature due to the presence of two phenyl rings and one cyclohexyl group attached to the phosphorus center [11] [4]. This solubility behavior is advantageous for applications in organic synthesis and catalysis, where non-aqueous reaction conditions are typically employed [10].

SolventSolubility
WaterInsoluble
DMSO50 mg/mL (186.33 mM)
TolueneAlmost transparent
Organic solvents (general)Soluble

Crystallographic Characterization

Crystallographic studies of cyclohexyldiphenylphosphine and its metal complexes provide detailed structural information [6] [7]. The compound crystallizes in specific space groups depending on the conditions and the presence of coordinated metals [7]. In dinuclear complexes, the compound has been observed to crystallize in the monoclinic space group P2₁/c with specific unit cell dimensions [7].

The crystallographic data reveal that the cyclohexyl ring consistently adopts a chair conformation, while the phenyl rings remain planar [7]. The phosphorus center maintains tetrahedral geometry with bond angles close to the idealized 109.5° [7]. Crystal packing is influenced by intermolecular interactions between the aromatic rings and the cyclohexyl groups [7].

The crystalline form of the compound appears as white to pale yellow powder or crystals [9] [10]. The crystallographic characterization confirms the structural integrity of the molecule in the solid state and provides important data for understanding its coordination behavior with transition metals [6] [7].

Spectroscopic Properties

NMR Spectral Characteristics (1H, 13C, 31P)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of cyclohexyldiphenylphosphine [15] [16] [17]. The ¹H NMR spectrum displays characteristic signals for both the aromatic phenyl protons and the aliphatic cyclohexyl protons [16] [18].

The ¹H NMR spectrum in CDCl₃ shows aromatic proton signals in the region δ 7.50-7.30 ppm, corresponding to the phenyl ring protons [16]. The cyclohexyl protons appear as complex multiplets in the aliphatic region between δ 2.2-1.2 ppm, with the proton directly attached to the phosphorus-bearing carbon appearing as a multiplet around δ 2.2 ppm [16].

The ¹³C NMR spectrum exhibits signals characteristic of both aromatic and aliphatic carbons [15]. The aromatic carbons appear in the region δ 132-128 ppm, with coupling to phosphorus observed due to the proximity to the phosphorus center [15]. The cyclohexyl carbon directly bonded to phosphorus appears as a doublet at δ 37.2 ppm with a large coupling constant (J = 72.6-75.2 Hz) due to direct carbon-phosphorus coupling [15].

The ³¹P NMR spectrum provides the most diagnostic information, with the phosphorus signal appearing at δ 34.4-34.7 ppm [15] [17]. This chemical shift is characteristic of tertiary phosphines and confirms the trivalent phosphorus environment [19] [20]. The ³¹P NMR chemical shift is influenced by the electronic and steric properties of the substituents [19] [20].

NMR TypeChemical Shift Range
³¹P NMRδ 34.4-34.7 ppm
¹H NMRδ 7.50-7.30 (aromatic), 2.2-1.2 (cyclohexyl) ppm
¹³C NMRδ 132-128 (aromatic), 37.2 (cyclohexyl) ppm

Infrared and Raman Spectroscopic Features

Infrared spectroscopy of cyclohexyldiphenylphosphine reveals characteristic vibrational modes associated with the phosphine functional group and the organic substituents [21] [22]. The infrared spectrum is dominated by C-H stretching vibrations from both the aromatic and aliphatic components [23] [24].

The aromatic C-H stretching vibrations appear in the region 3000-3100 cm⁻¹, while the aliphatic C-H stretches from the cyclohexyl group are observed in the 2800-3000 cm⁻¹ region [23] [24]. The aromatic C=C stretching vibrations are present around 1600-1500 cm⁻¹ [23] [24]. The phosphorus-carbon stretching vibrations occur in the fingerprint region below 1200 cm⁻¹ [22].

Raman spectroscopy provides complementary information to infrared spectroscopy, particularly for symmetric vibrations [25] [26]. The Raman spectrum shows strong signals for the aromatic ring vibrations and the phosphorus-carbon stretching modes [26]. The combination of infrared and Raman spectroscopy allows for complete vibrational characterization of the molecule [25] [26].

The spectroscopic data confirm the presence of the expected functional groups and provide fingerprint information for compound identification [21] [22]. The vibrational modes are consistent with the proposed molecular structure and support the presence of the phosphine center with its characteristic substituents [22].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry of cyclohexyldiphenylphosphine provides molecular ion confirmation and fragmentation pattern information [16] [27]. The molecular ion peak appears at m/z 268, corresponding to the molecular weight of the compound [16]. High-resolution mass spectrometry confirms the exact molecular formula C₁₈H₂₁P [18] [27].

The fragmentation pattern is characterized by the loss of organic substituents from the phosphorus center [28] [29]. Common fragmentation pathways include the loss of phenyl groups (m/z 191) and cyclohexyl fragments [16]. The base peak often corresponds to the diphenylphosphine cation or related phosphorus-containing fragments [28].

The mass spectral fragmentation is influenced by the stability of the phosphorus-carbon bonds and the ease of formation of stable carbocation intermediates [28] [29]. The phenyl groups can be lost as neutral radicals, while the cyclohexyl group can fragment through various pathways involving C-C bond cleavage [28].

XLogP3

4.9

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (33.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H373 (33.33%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H413 (33.33%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

6372-42-5

Wikipedia

Cyclohexyldiphenylphosphine

Dates

Modify: 2023-08-16
Wu et al. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, doi: 10.1038/nchem.2741, published online 6 March 2017

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